molecular formula C7H4N2O2 B078329 3-Nitrobenzonitrile CAS No. 12402-46-9

3-Nitrobenzonitrile

Cat. No.: B078329
CAS No.: 12402-46-9
M. Wt: 148.12 g/mol
InChI Key: RUSAWEHOGCWOPG-UHFFFAOYSA-N
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Description

3-Nitrobenzonitrile, also known as m-nitrobenzonitrile, is an organic compound with the molecular formula C7H4N2O2. It is a derivative of benzonitrile, where a nitro group is substituted at the meta position relative to the nitrile group. This compound is a pale yellow solid and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of benzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the meta-nitro product.

Industrial Production Methods: In industrial settings, this compound is often produced via the ammoxidation of 3-nitrotoluene. This process involves the catalytic oxidation of 3-nitrotoluene in the presence of ammonia and air, yielding this compound as the primary product .

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 3-aminobenzonitrile. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group in this compound can be substituted by various nucleophiles. For example, reaction with sodium methoxide can lead to the formation of 3-methoxybenzonitrile.

    Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to form 3-nitrobenzoic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium methoxide, methanol.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: 3-Aminobenzonitrile.

    Substitution: 3-Methoxybenzonitrile.

    Hydrolysis: 3-Nitrobenzoic acid.

Scientific Research Applications

3-Nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitrobenzonitrile largely depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an electrophile. Additionally, the nitrile group can participate in reactions involving nucleophiles, leading to the formation of various derivatives .

Comparison with Similar Compounds

    4-Nitrobenzonitrile: Similar to 3-nitrobenzonitrile but with the nitro group at the para position.

    2-Nitrobenzonitrile: The nitro group is at the ortho position relative to the nitrile group.

    3-Aminobenzonitrile: The nitro group is replaced by an amino group.

Uniqueness: this compound is unique due to its specific reactivity patterns influenced by the meta positioning of the nitro group. This positioning affects the compound’s electronic properties and reactivity, making it distinct from its ortho and para counterparts .

Properties

IUPAC Name

3-nitrobenzonitrile
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InChI

InChI=1S/C7H4N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H
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InChI Key

RUSAWEHOGCWOPG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C#N
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Molecular Formula

C7H4N2O2
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DSSTOX Substance ID

DTXSID5060697
Record name Benzonitrile, 3-nitro-
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Molecular Weight

148.12 g/mol
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Physical Description

Pale yellow powder with an almond-like odor; [Alfa Aesar MSDS]
Record name 3-Nitrobenzonitrile
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Vapor Pressure

0.00217 [mmHg]
Record name 3-Nitrobenzonitrile
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CAS No.

619-24-9
Record name 3-Nitrobenzonitrile
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Record name Benzonitrile, 3-nitro-
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Synthesis routes and methods

Procedure details

A mixture of 4-[2-hydroxy-1-(hydroxymethyl)ethylamino]-3-nitrobenzonitrile (1.35 g), 2,2-dimethoxypropane (1.4 g) and p-toluenesulfonic acid (10 mg) in anhydrous dichloromethane (30 mL) was stirred at ambient temperature for 8 hours. The mixture was poured into water and extracted with chloroform. The organic layer was washed with brine and dried over magnesium sulfate. After evaporation of the solvent, the residue was triturated with diethyl ether to give 4-[(2,2-dimethyl-1,3-dioxan-5-yl)amino[-3-nitrobenzonitrile (1.3 g) as yellow powders.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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